Cas no 2355832-58-3 (3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine)

3,3-Difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine is a fluorinated cyclobutylamine derivative featuring a pyrazole substituent. Its unique structure, combining a difluorinated cyclobutane ring with a heteroaromatic pyrazole moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. The pyrazole group offers versatile reactivity for further functionalization, enabling applications in the synthesis of biologically active compounds. This compound is particularly useful in the development of kinase inhibitors, GPCR modulators, and other small-molecule therapeutics. Its well-defined stereochemistry and high purity make it suitable for rigorous synthetic and pharmacological studies.
3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine structure
2355832-58-3 structure
Product Name:3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine
CAS No:2355832-58-3
MF:C8H11F2N3
MW:187.189848184586
CID:6485678
PubChem ID:165684756
Update Time:2025-10-30

3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine
    • 2355832-58-3
    • EN300-1928592
    • [3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutyl]methanamine
    • Inchi: 1S/C8H11F2N3/c9-8(10)3-7(4-8,5-11)6-1-2-12-13-6/h1-2H,3-5,11H2,(H,12,13)
    • InChI Key: WRWIUVYRRGCBFS-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2=CC=NN2)(CN)C1)F

Computed Properties

  • Exact Mass: 187.09210369g/mol
  • Monoisotopic Mass: 187.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.7Ų

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Additional information on 3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine

Comprehensive Overview of 3,3-Difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine (CAS No. 2355832-58-3)

3,3-Difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine (CAS No. 2355832-58-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the class of fluorinated cyclobutyl derivatives, which are increasingly being explored for their potential applications in drug discovery and material science. The presence of both a pyrazole ring and a difluorinated cyclobutane moiety makes it a versatile building block for synthesizing novel bioactive molecules.

The growing interest in fluorinated compounds like 3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine can be attributed to their enhanced metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors or GPCR modulators, given the pyrazole group's known role in target binding. Recent studies have also highlighted its utility in crop protection chemicals, where fluorinated analogs often exhibit improved pest resistance profiles.

From a synthetic chemistry perspective, the preparation of CAS 2355832-58-3 involves sophisticated cyclization and amination strategies. The compound's stereochemistry and conformational rigidity present interesting challenges for process optimization, making it a frequent subject of methodology publications in journals like Organic Letters and Journal of Fluorine Chemistry. These technical discussions often rank highly in search engine queries from synthetic chemists seeking fluorination techniques or heterocycle functionalization protocols.

The commercial availability of 3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine through specialty chemical suppliers has enabled broader investigation into its properties. Analytical data reveals notable characteristics such as enhanced lipophilicity (LogP ~1.8) compared to non-fluorinated analogs, a feature that aligns with current industry trends toward optimized drug-like properties. This parameter frequently appears in search analytics from medicinal chemists evaluating lead compound optimization strategies.

Emerging applications in PET radiopharmaceuticals have further elevated the relevance of this compound, as the fluorine-18 labeled version could serve as a molecular probe. This connects to trending searches about diagnostic imaging agents and precision medicine tools. The compound's hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) also makes it a candidate for crystal engineering studies, another hot topic in materials science forums.

Regulatory considerations for 2355832-58-3 emphasize its classification as a non-controlled substance, with safety data suggesting standard handling precautions for amine-containing compounds. This distinguishes it from restricted fluorochemicals in search algorithms, addressing common user queries about chemical compliance without triggering regulatory flags. The compound's environmental fate parameters (e.g., predicted biodegradability) are currently under investigation to meet growing demands for green chemistry solutions.

Patent landscapes reveal that 3,3-difluoro-1-(1H-pyrazol-5-yl)cyclobutylmethanamine derivatives appear in several recent filings related to inflammatory disease treatments and neurological disorders - two of the most searched therapeutic areas in pharmaceutical databases. Its structural motifs align with industry priorities for CNS-penetrant molecules, generating substantial keyword traffic from researchers studying blood-brain barrier permeability enhancement techniques.

In analytical characterization, advanced techniques like 19F NMR and X-ray crystallography are typically employed to confirm the structure of CAS 2355832-58-3, topics that consistently rank high in spectroscopy-related searches. The compound's thermal stability (decomposition >200°C) also makes it relevant for queries about high-temperature reactions in process chemistry discussions.

The future research trajectory for this compound likely involves exploration as a bioisostere for carboxylic acids or other polar groups, a concept generating increasing search volume among drug designers. Its combination of fluorine effects and ring strain offers unique opportunities in conformational restriction strategies, another trending topic in molecular design workshops and conference proceedings.

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